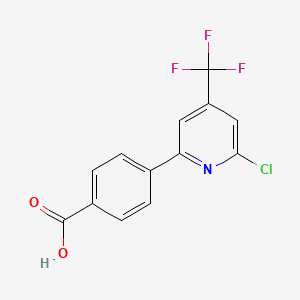
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride
Übersicht
Beschreibung
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride is a useful research compound. Its molecular formula is C24H22ClNO3 and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyridinium Methylide Precursors
Research by Bapat et al. (1977) explored pyridinium methylides, which are closely related to (E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride. These compounds serve as precursors to various pyridinium ions through pyrolysis, demonstrating their utility in synthetic organic chemistry for the generation of reactive intermediates and the facilitation of multiple reactions including aldol reactions and other electrophilic processes (Bapat, Epsztajn, Katritzky, & Plau, 1977).
Oxidation of Pyridinium Salts
Terán et al. (2000) investigated the oxidation of pyridinium salts, including structures similar to this compound. These oxidations led to the production of 1H-pyridin-2-ones with high regioselectivity and excellent yields, highlighting the potential of such compounds in organic synthesis, especially in the development of novel heterocyclic compounds (Terán, Gnecco, Galindo, Juárez, Enríquez, Soriano, & Reynolds, 2000).
Luminescent Rhenium(I) Tricarbonyl Complexes
Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, related to the chemical structure . These complexes exhibited blue-green luminescence and were explored for their photophysical properties, suggesting potential applications in materials science, particularly in the development of new luminescent materials (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Antioxidant and Antihyperglycemic Agents
Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, which are structurally related to the compound . These derivatives were tested for their antioxidant and antihyperglycemic activities, indicating the potential of such compounds in pharmacological research, particularly in the treatment of diseases like diabetes and oxidative stress-related disorders (Kenchappa, Bodke, Chandrashekar, Sindhe, & Peethambar, 2017).
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses.
Result of Action
The primary result of the action of this compound is the enhancement of cholinergic transmission . This can have various effects depending on the specific neurons involved. For example, in the context of Alzheimer’s disease, enhancing cholinergic transmission can help to alleviate symptoms by improving cognitive function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect AChE could potentially alter its efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
Biochemische Analyse
Biochemical Properties
(E)-1-benzyl-4-((5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)pyridinium chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic signaling
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in neurotransmission and synaptic plasticity . It may also alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in enhancing cholinergic signaling. Additionally, the compound may interact with other enzymes and receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruption of normal cellular processes. Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular function and energy homeostasis. Understanding these metabolic pathways is essential for developing targeted therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound may utilize specific transporters or binding proteins to facilitate its movement across cellular membranes . Its localization and accumulation in target tissues can significantly impact its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects more efficiently . Understanding its subcellular localization is crucial for optimizing its therapeutic applications and minimizing off-target effects.
Eigenschaften
IUPAC Name |
(2E)-2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1/b20-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAPLRSCURGNCU-BGDWDFROSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)CC4=CC=CC=C4)/C2=O)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


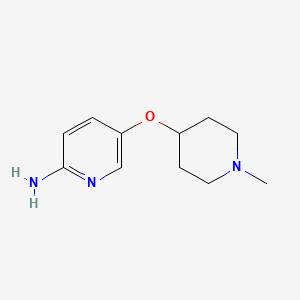
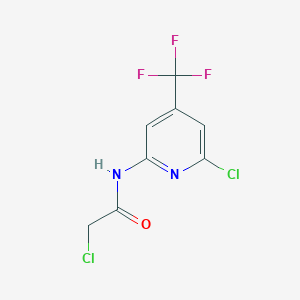
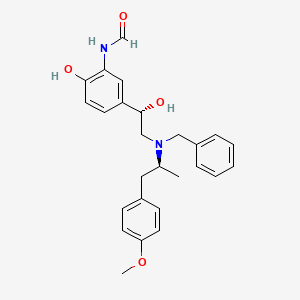


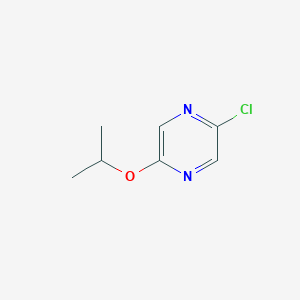
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1429425.png)
![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-ol](/img/structure/B1429426.png)
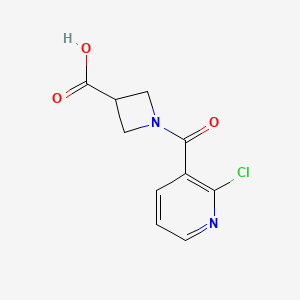


![7-Nitrobenzo[d]isoxazole](/img/structure/B1429432.png)
![[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1429433.png)
